molecular formula C9H7BrF3N3 B2704836 [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine CAS No. 1518325-02-4

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine

Cat. No.: B2704836
CAS No.: 1518325-02-4
M. Wt: 294.075
InChI Key: JJSKIQIJCKDHLA-UHFFFAOYSA-N
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Description

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine is a heterocyclic compound featuring a bromine atom, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffoldThe final step involves the addition of the methanamine group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions yield corresponding oxides and amines .

Scientific Research Applications

Chemistry

In chemistry, [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

In biology and medicine, this compound is explored for its potential therapeutic properties. It serves as a scaffold for designing drugs targeting various biological pathways, including those involved in cancer and infectious diseases .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in material science, such as the development of novel polymers and advanced materials .

Mechanism of Action

The mechanism of action of [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse chemical transformations and biological interactions .

Properties

IUPAC Name

[8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N3/c10-7-1-5(9(11,12)13)3-16-4-6(2-14)15-8(7)16/h1,3-4H,2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSKIQIJCKDHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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